Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate
Overview
Description
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate has been utilized in the enantioselective synthesis of various compounds. For instance, an efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists, was developed using an iodolactamization process. This highlights its role in creating highly functionalized and stereochemically specific molecules for pharmaceutical applications (Campbell et al., 2009).
Synthesis of Stereoselective Compounds
The compound has been instrumental in synthesizing single stereoisomers of 2,2-disubstituted 3-hydroxycyclohexane-1-ones, critical building blocks for natural products and bioactive compounds. Carbonyl reductases were used to catalyze the desymmetric reduction of 2-benzyl-2-methyl-1,3-cyclohexanedione analogs, yielding products with excellent enantioselectivity (Zhu et al., 2021).
Discovery of New Chemical Classes
The compound played a role in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a novel class of pseudopeptidic [1,2,4]triazines. This synthesis involved reactions with cyclohexyl or benzyl isocyanide, demonstrating the versatility of this compound in generating new chemical entities (Sañudo et al., 2006).
Development of Antibacterial Agents
(3-benzyl-5-hydroxyphenyl)carbamates, structurally related to this compound, have been evaluated as new antibacterial agents against Gram-positive bacteria. These compounds demonstrated potent inhibitory activity, indicating the potential for benzyl carbamates in antibiotic drug discovery (Liang et al., 2020).
Stereochemical Control in Catalytic Reactions
Benzyl carbamates, including this compound, have been used in stereospecific nickel-catalyzed cross-coupling reactions. The nature of the ligand used in these reactions can control the absolute stereochemistry of the product, showing the significance of these compounds in asymmetric synthesis (Harris et al., 2013).
Mechanism of Action
Target of Action
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .
Mode of Action
The compound acts by forming a carbamate linkage with the amine group, effectively “protecting” it from unwanted reactions during the synthesis process . This is achieved through a nucleophilic substitution reaction, where the amine group attacks the carbonyl carbon of the carbamate, leading to the formation of a new bond .
Biochemical Pathways
The use of this compound primarily affects the peptide synthesis pathway . By protecting the amine groups, it allows for the selective coupling of specific amino acids, thereby controlling the sequence of the peptide chain . The downstream effects include the successful synthesis of the desired peptide with the correct sequence of amino acids .
Pharmacokinetics
As a protecting group, it is expected to remain bound to the amine until it is deliberately removed under specific conditions . The bioavailability of the compound would therefore be closely tied to the properties of the molecule it is protecting.
Result of Action
The result of the action of this compound is the protection of amine groups, allowing for the controlled synthesis of peptides . At the molecular level, this involves the formation of a carbamate linkage. At the cellular level, the effects would depend on the specific role of the peptide being synthesized.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the nucleophilic substitution reaction . Additionally, the compound’s stability may be affected by temperature and the presence of other reactive species . It’s also worth noting that safety precautions should be taken when handling this compound, as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZIYCXUSGNLZ-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151755 | |
Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750649-39-9 | |
Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750649-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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